

PFK-158: A Technical Guide to its Impact on Cellular Metabolism

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Compound of Interest

Compound Name: Pfk-158

Cat. No.: B610067

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Executive Summary

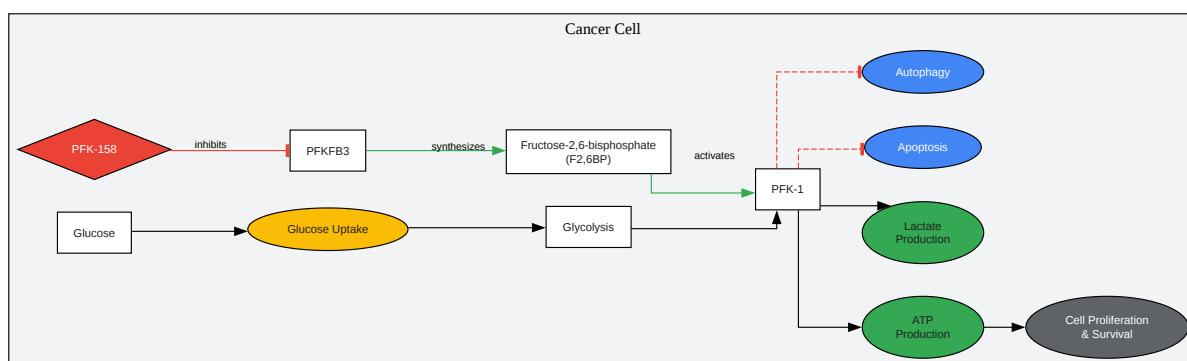
PFK-158 is a potent and selective small-molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key regulatory enzyme in glycolysis. By targeting PFKFB3, **PFK-158** effectively reduces the intracellular levels of fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1). This mode of action leads to a significant downregulation of glycolytic flux. In preclinical studies across various cancer models, **PFK-158** has demonstrated a broad spectrum of anti-tumor activities, including the inhibition of glucose uptake, reduction of lactate production, and depletion of cellular ATP levels.[1][2] These metabolic alterations ultimately trigger apoptosis and autophagy in cancer cells.[2] Furthermore, **PFK-158** has shown synergistic effects when combined with standard chemotherapeutic agents, particularly in chemoresistant cancer cell lines.[1] This document provides a comprehensive overview of the core mechanism of **PFK-158**, its quantifiable effects on cellular metabolism, detailed experimental protocols for its study, and visualizations of the involved signaling pathways.

Core Mechanism of Action

PFK-158 exerts its effects by directly inhibiting the kinase activity of PFKFB3.[2] PFKFB3 is one of four isoforms of a bifunctional enzyme that synthesizes and degrades F2,6BP. The PFKFB3 isoform has a significantly higher kinase to phosphatase activity ratio, leading to an accumulation of F2,6BP. F2,6BP is a critical activator of PFK-1, a rate-limiting enzyme in the

glycolytic pathway. Cancer cells often upregulate PFKFB3 expression to meet their high energy demands for rapid proliferation, a phenomenon known as the Warburg effect.

By inhibiting PFKFB3, **PFK-158** decreases the concentration of F2,6BP, which in turn reduces the activity of PFK-1. This leads to a bottleneck in the glycolytic pathway, resulting in decreased glucose uptake and a subsequent reduction in the production of ATP and lactate. This metabolic stress can induce apoptosis and autophagy in cancer cells.



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PFK-158 inhibits PFKFB3, leading to reduced glycolysis and downstream effects.

Quantitative Effects on Cellular Metabolism

The inhibitory effects of **PFK-158** on cellular metabolism have been quantified in various cancer cell lines. The following tables summarize key findings from preclinical studies.

Table 1: Effect of PFK-158 on Glycolytic Parameters

Cell Line	Cancer Type	PFK-158 Conc.	Glucose Uptake	Lactate Production	ATP Production	Reference
OV2008	Ovarian	10 μ M	Significant Decrease	Significant Decrease	Significant Decrease	
C13	Ovarian (Cisplatin-Resistant)	10 μ M	Significant Decrease	Significant Decrease	Significant Decrease	
HeyA8	Ovarian	10 μ M	Significant Decrease	Significant Decrease	Significant Decrease	
HeyA8MDR	Ovarian (Multi-Drug Resistant)	10 μ M	Significant Decrease	Significant Decrease	Significant Decrease	
H28	Malignant Pleural Mesothelioma	0-20 μ M	Dose-dependent Decrease	Dose-dependent Decrease	Dose-dependent Decrease	
EMMeso	Malignant Pleural Mesothelioma	0-20 μ M	Dose-dependent Decrease	Dose-dependent Decrease	Dose-dependent Decrease	
SPC111	Malignant Pleural Mesothelioma	0-20 μ M	Dose-dependent Decrease	N/A	N/A	
H1048	Small Cell Lung Cancer	0-10 μ M	Dose-dependent Decrease	N/A	Dose-dependent Decrease	
H1882	Small Cell Lung Cancer	0-10 μ M	Dose-dependent Decrease	N/A	Dose-dependent Decrease	

H1876	Small Cell Lung Cancer	0-10 μ M	Dose-dependent Decrease	N/A	Dose-dependent Decrease
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Table 2: In Vitro Anti-proliferative Activity of PFK-158

Cell Line	Cancer Type	IC50	Reference
PFKFB3	Recombinant Enzyme	137 nM	
H1048	Small Cell Lung Cancer	$7.1 \pm 1.6 \mu\text{M}$	
H1882	Small Cell Lung Cancer	$8.4 \pm 2.8 \mu\text{M}$	
H1876	Small Cell Lung Cancer	$10.1 \pm 2.3 \mu\text{M}$	
DMS53	Small Cell Lung Cancer	$11.2 \pm 2.4 \mu\text{M}$	

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of **PFK-158** on cellular metabolism.

Glucose Uptake Assay (2-NBDG Method)

This protocol describes the measurement of glucose uptake in cultured cells using the fluorescent glucose analog 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).

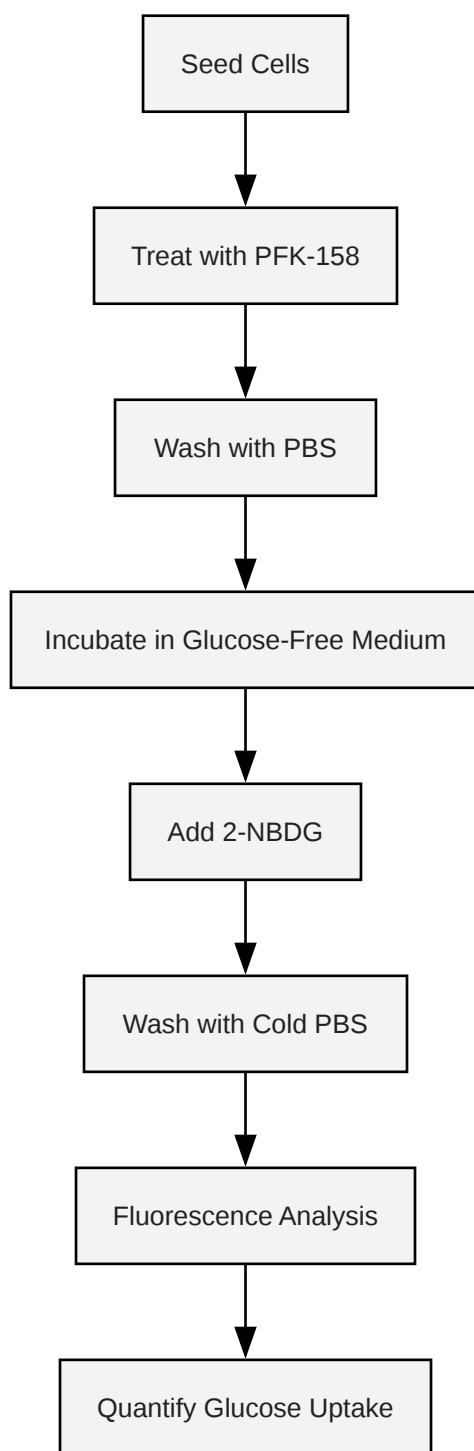
Materials:

- **PFK-158**
- Cancer cell lines of interest
- Complete cell culture medium

- Phosphate-buffered saline (PBS)
- Glucose-free culture medium
- 2-NBDG (100 μ M working solution)
- Fluorescence microscope or plate reader

Procedure:

- Seed cells in a 96-well plate or on coverslips and allow them to adhere overnight.
- Treat the cells with varying concentrations of **PFK-158** (e.g., 0-20 μ M) for the desired duration (e.g., 24 hours).
- Wash the cells twice with warm PBS.
- Incubate the cells in glucose-free medium for 30 minutes.
- Add 100 μ M 2-NBDG to the glucose-free medium and incubate for 30-60 minutes at 37°C.
- Wash the cells three times with cold PBS to remove extracellular 2-NBDG.
- Analyze the cells using a fluorescence microscope or a fluorescence plate reader (Excitation/Emission ~485/535 nm).
- Quantify the fluorescence intensity to determine the relative glucose uptake.



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Workflow for the 2-NBDG glucose uptake assay.

Lactate Production Assay

This protocol outlines the measurement of lactate secreted into the cell culture medium.

Materials:

- **PFK-158**
- Cancer cell lines of interest
- Complete cell culture medium
- Lactate assay kit (e.g., colorimetric or fluorometric)
- Spectrophotometer or fluorometer

Procedure:

- Seed cells in a multi-well plate and allow them to adhere.
- Treat the cells with different concentrations of **PFK-158** for a specified time (e.g., 24 hours).
- Collect the cell culture medium.
- Centrifuge the medium to remove any detached cells or debris.
- Perform the lactate assay on the supernatant according to the manufacturer's instructions.
- Measure the absorbance or fluorescence using a spectrophotometer or fluorometer.
- Normalize the lactate concentration to the cell number or total protein content.

ATP Production Assay

This protocol describes the quantification of intracellular ATP levels.

Materials:

- **PFK-158**
- Cancer cell lines of interest
- Complete cell culture medium

- ATP assay kit (e.g., luciferase-based)
- Luminometer

Procedure:

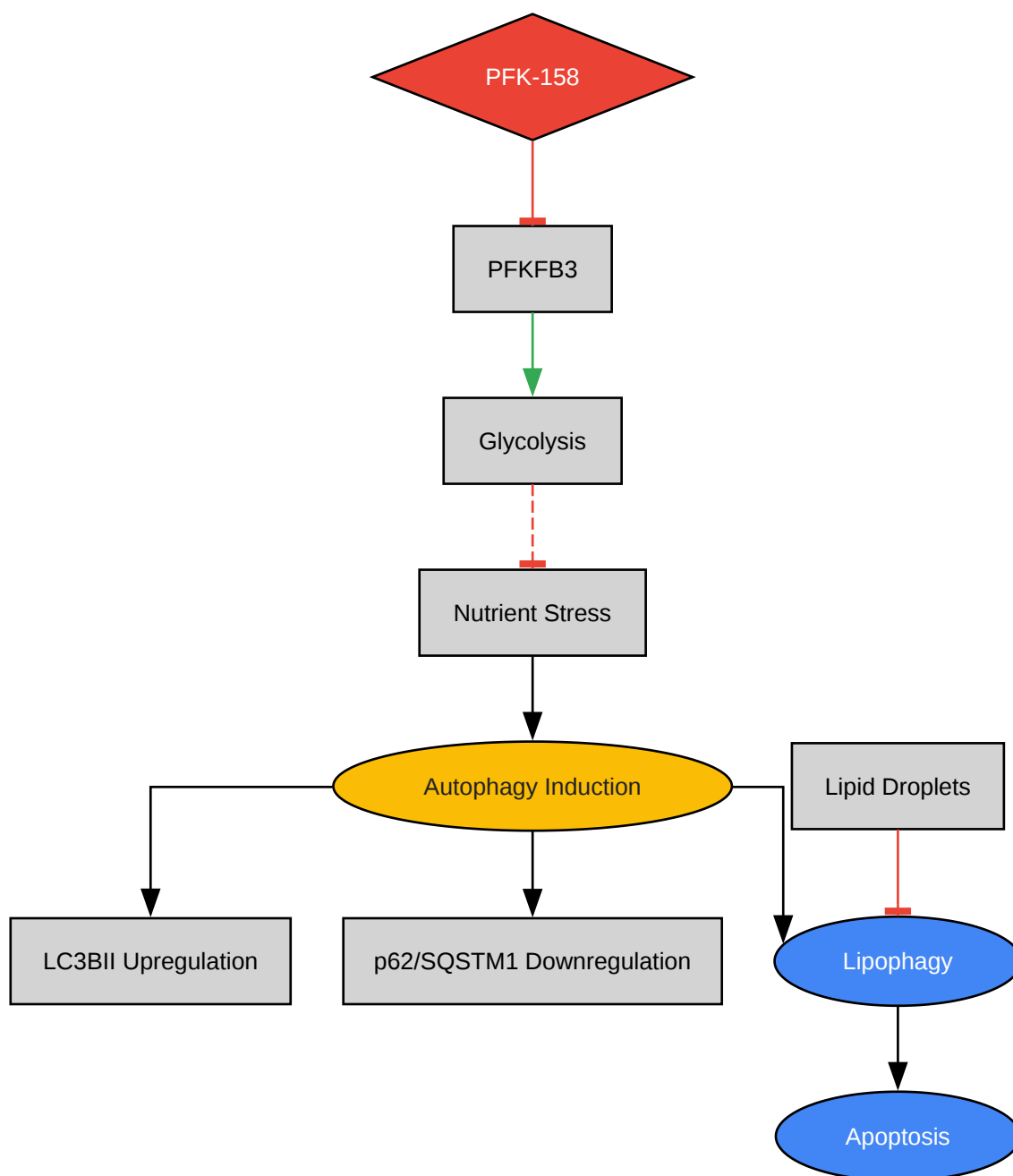
- Seed cells in a white, opaque 96-well plate suitable for luminescence assays.
- Treat the cells with **PFK-158** at various concentrations for the desired time.
- Lyse the cells according to the ATP assay kit protocol.
- Add the luciferase-based ATP detection reagent to the cell lysate.
- Measure the luminescence using a luminometer.
- Generate a standard curve with known ATP concentrations to determine the absolute ATP levels in the samples.
- Normalize the ATP levels to the cell number or protein concentration.

Signaling Pathways and Logical Relationships

PFK-158's impact extends beyond direct metabolic inhibition, influencing other cellular processes such as autophagy and lipogenesis.

Induction of Autophagy and Lipophagy

In some cancer cells, particularly chemoresistant ones, **PFK-158** treatment has been shown to induce autophagic flux, leading to a specific form of autophagy that degrades lipid droplets, known as lipophagy. This process involves the downregulation of p62/SQSTM1 and the upregulation of LC3BII, key markers of autophagy induction.



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PFK-158 induces autophagy and lipophagy through metabolic stress.

Conclusion and Future Directions

PFK-158 represents a promising therapeutic agent that targets the metabolic vulnerability of cancer cells. Its ability to inhibit glycolysis, induce cell death, and synergize with existing chemotherapies positions it as a strong candidate for further clinical development. A phase I

clinical trial has been conducted to evaluate its safety and tolerability in patients with advanced solid malignancies. Future research should continue to explore the full potential of **PFK-158**, including its efficacy in a wider range of cancer types, the mechanisms of resistance, and its potential in combination with other targeted therapies and immunotherapies. The detailed understanding of its effects on cellular metabolism provided in this guide serves as a valuable resource for researchers and clinicians working towards advancing cancer treatment.

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References

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